MRK 560

Description

Overview of Gamma-Secretase Complex and its Biological Significance

The gamma-secretase (γ-secretase) complex is a multi-subunit protease that plays a crucial role in various biological processes. wikipedia.orgnih.gov It is an integral membrane protein complex that cleaves single-pass transmembrane proteins within their transmembrane domains. wikipedia.org This intramembrane proteolysis is essential for the regulation of numerous signaling pathways. nih.govnih.gov

The γ-secretase complex is composed of four core protein components:

Presenilin (PSEN1 or PSEN2): The catalytic subunit, which is an aspartyl protease. wikipedia.orgpnas.org Mutations in the presenilin gene are a significant genetic risk factor for Alzheimer's disease. wikipedia.org Presenilin undergoes autocatalytic cleavage into an N-terminal fragment (NTF) and a C-terminal fragment (CTF) during the maturation of the complex. pnas.orgpnas.org

Nicastrin (NCT): A large, single-pass transmembrane glycoprotein (B1211001) that is crucial for the assembly and maturation of the complex. nih.gov It is thought to help in substrate recognition. nih.gov

Anterior pharynx-defective 1 (APH-1): A multi-pass transmembrane protein that acts as a stabilizing component of the complex. nih.govembopress.org In humans, there are two homologs, APH-1A and APH-1B. nih.gov

Presenilin enhancer 2 (PEN-2): A small, two-transmembrane protein that is essential for the final activation of the complex, including the endoproteolysis of presenilin. nih.govembopress.org

The assembly of the γ-secretase complex is a tightly regulated process that is believed to occur in the endoplasmic reticulum (ER). nih.govembopress.org Unassembled subunits are retained in the ER, and only the fully assembled complex is transported to its sites of action, such as the cell surface and endosomes. embopress.org Recent evidence also suggests the existence of a fifth, non-essential regulatory protein, CD147, whose absence increases the complex's activity. wikipedia.org The existence of different isoforms of presenilin and APH-1 allows for the formation of at least six distinct γ-secretase complexes, which may have tissue- or cell-specific functions. wikipedia.org

Table 1: Core Components of the Gamma-Secretase Complex

| Component | Function | Key Features |

|---|---|---|

| Presenilin (PSEN1/PSEN2) | Catalytic subunit | Aspartyl protease; undergoes endoproteolysis. wikipedia.orgpnas.org |

| Nicastrin (NCT) | Assembly and substrate recognition | Large ectodomain; heavily glycosylated. nih.gov |

| Anterior pharynx-defective 1 (APH-1) | Stabilization of the complex | Seven-transmembrane protein. nih.gov |

| Presenilin enhancer 2 (PEN-2) | Final activation step | Two-transmembrane protein. nih.gov |

While γ-secretase is widely known for its role in cleaving the amyloid precursor protein (APP) to produce amyloid-beta (Aβ) peptides associated with Alzheimer's disease, it has a broad range of other substrates. wikipedia.orgnih.gov It is estimated that there are over 90 different substrates for γ-secretase. nih.govpnas.org These substrates are all type-I single-pass transmembrane proteins. researchgate.net The cleavage of these substrates by γ-secretase releases their intracellular domains (ICDs), which can then translocate to the nucleus and act as transcriptional regulators, or participate in other signaling cascades.

Some of the key substrates of γ-secretase beyond APP include:

Notch receptors (Notch1-4): Critical for cell-fate decisions during development and in adult tissues. wikipedia.orgnih.gov

ErbB4: A member of the epidermal growth factor receptor (EGFR) family, involved in cell proliferation and differentiation. researchgate.net

Cadherins (E-cadherin and N-cadherin): Important for cell-cell adhesion. wikipedia.orgresearchgate.net

CD44: A cell-surface glycoprotein involved in cell-cell interactions, cell adhesion, and migration. wikipedia.org

p75 neurotrophin receptor (p75-NTR): Involved in neuronal survival and death. researchgate.net

BRI2 (ITM2B): Implicated in familial British and Danish dementias. researchgate.net

The diversity of its substrates highlights the central role of γ-secretase in a wide array of fundamental cellular processes. nih.gov

Components and Assembly of Gamma-Secretase

Historical Context of Gamma-Secretase Inhibitors (GSIs) in Disease Research

The discovery of γ-secretase's role in generating Aβ peptides made it a prime therapeutic target for Alzheimer's disease. This led to the development of γ-secretase inhibitors (GSIs).

The initial wave of GSIs developed were "pan-inhibitors," meaning they non-selectively blocked the activity of all γ-secretase complexes. nih.gov These early-generation compounds, such as Semagacestat, were designed to broadly inhibit γ-secretase to reduce Aβ production. drugbank.com

However, clinical trials with these pan-GSIs were largely unsuccessful and often halted due to significant adverse effects. embopress.org These toxicities were primarily attributed to the inhibition of Notch signaling, which is crucial for the health of various tissues, including the gastrointestinal tract, spleen, and skin. The indiscriminate inhibition of all γ-secretase activity disrupted essential physiological processes, leading to detrimental outcomes. nih.gov

The challenges associated with pan-GSIs prompted a shift in research towards developing more selective inhibitors. researchgate.net The goal was to create compounds that could preferentially inhibit the processing of APP over other substrates, particularly Notch, or that could selectively target specific γ-secretase complexes. nih.govresearchgate.net

MRK-560 emerged from this new wave of research as a promising γ-secretase inhibitor. tocris.comrndsystems.com It is characterized by its selectivity for inhibiting the proteolytic cleavage of APP over the Notch pathway. tocris.comrndsystems.com Specifically, MRK-560 shows high selectivity for γ-secretase complexes containing PSEN1 over those with PSEN2. nih.gov This selectivity offers the potential to reduce Aβ levels while minimizing the mechanism-based toxicities associated with pan-GSIs. nih.gov In vitro studies demonstrated that MRK-560 inhibits the production of Aβ40 and Aβ42 in neuroblastoma cells with high potency. tocris.com

Early Generations of Pan-GSIs and Associated Challenges

Rationale for Investigating MRK-560 in Academic Research

MRK-560's unique profile makes it a valuable tool for academic research. Its selectivity for PSEN1-containing γ-secretase complexes provides a means to dissect the specific roles of different γ-secretase isoforms in both health and disease. nih.gov

The compound is being investigated in preclinical models for its potential therapeutic applications in conditions beyond Alzheimer's disease, such as T-cell acute lymphoblastic leukemia (T-ALL), where Notch signaling is aberrantly activated. nih.govmedchemexpress.com The selective inhibition of PSEN1 by MRK-560 has shown anti-leukemic effects in animal models while avoiding the gut and skin toxicities seen with broader GSIs, as the residual PSEN2 activity appears sufficient for Notch processing in these peripheral tissues. nih.gov

Furthermore, research into resistance mechanisms against MRK-560 in cancer cells is providing deeper insights into the drug-enzyme and substrate-enzyme interactions at a molecular level. This knowledge is crucial for designing next-generation, even more specific and effective γ-secretase inhibitors.

Table 2: Investigational Profile of MRK-560

| Feature | Description | Reference |

|---|---|---|

| Mechanism of Action | Selectively inhibits γ-secretase, with a preference for PSEN1-containing complexes. | nih.govtocris.commedchemexpress.com |

| In Vitro Activity | Inhibits Aβ40 and Aβ42 production with an IC50 of 0.65 nM in SH-SY5Y cells. | tocris.comrndsystems.com |

| Selectivity | Shows over 100-fold selectivity for PSEN1 complexes versus PSEN2 complexes. | nih.gov |

| Research Applications | Alzheimer's disease, T-cell acute lymphoblastic leukemia (T-ALL). | nih.govmedchemexpress.com |

| Key Research Finding | Reduces Aβ levels without causing Notch-related side effects in wild-type mice, demonstrating a therapeutic window. | nih.gov |

Specificity Profile of MRK-560 as a PSEN1-Selective GSI

Gamma-secretase is a multi-protein complex with a catalytic core that can be one of two homologous proteins: presenilin-1 (PSEN1) or presenilin-2 (PSEN2). MRK-560 distinguishes itself by demonstrating a notable selectivity for gamma-secretase complexes containing the PSEN1 subunit over those with PSEN2. nih.govnih.gov

This selectivity is a key feature of MRK-560's molecular action. Research has shown that MRK-560 has a significantly higher potency for inhibiting PSEN1-containing complexes. nih.govnih.gov For instance, in vitro assays have demonstrated its subnanomolar potency towards PSEN1-APH1B and PSEN1-APH1A complexes, with over 100-fold selectivity versus PSEN2-containing complexes. nih.gov Another study reported a 37-fold selectivity for PSEN1 over PSEN2 complexes. nih.govnih.gov This preferential inhibition is attributed to specific structural interactions. Cryo-electron microscopy studies have revealed that MRK-560 binds to the substrate-binding site of PSEN1, a binding that is not observed in PSEN2. nih.gov Key amino acid residues in PSEN1, specifically Thr281 and Leu282, have been identified as determinants for this isoform-dependent sensitivity. nih.gov

The primary function of gamma-secretase that is targeted in therapeutic research is its cleavage of the amyloid precursor protein (APP), which leads to the production of amyloid-beta (Aβ) peptides. An accumulation of these peptides is a hallmark of Alzheimer's disease. caymanchem.com MRK-560 effectively inhibits the production of Aβ peptides, such as Aβ40 and Aβ42. caymanchem.comtocris.comrndsystems.com In SH-SY5Y neuroblastoma cells, MRK-560 was found to inhibit Aβ40 and Aβ42 with an IC50 of 0.65 nM. caymanchem.comtocris.comrndsystems.com

Table 1: In Vitro Potency of MRK-560

| Cell Line/Assay Type | Target | IC50 | Citation |

| SH-SY5Y neuroblastoma cells | Aβ40 and Aβ42 | 0.65 nM | tocris.com, rndsystems.com, caymanchem.com |

| Cell-based assay | PSEN1-APH1B | 0.42 nM | nih.gov |

| Cell-based assay | PSEN1-APH1A | 1.4 nM | nih.gov |

| In vitro AlphaLISA assay | PSEN1-complex | 33 ± 2 nM | nih.gov |

| In vitro AlphaLISA assay | PSEN2-complex | 173 ± 24 nM | nih.gov |

Distinction from Pan-GSIs and Implications for Research Models

The selectivity of MRK-560 for PSEN1 provides a significant advantage over pan-gamma-secretase inhibitors (pan-GSIs), which inhibit both PSEN1 and PSEN2 complexes indiscriminately. nih.gov A major challenge with pan-GSIs is their association with Notch-related side effects. The Notch signaling pathway is crucial for various cellular functions, and its inhibition can lead to toxicities, particularly in the gastrointestinal tract. nih.gov

MRK-560's ability to selectively inhibit PSEN1 while largely sparing PSEN2 activity allows for the reduction of Aβ production without causing the severe Notch-related pathologies seen with pan-GSIs in research models. nih.govembopress.org Studies in wild-type mice have shown that MRK-560 can lower Aβ levels without inducing these side effects. nih.gov This is because the residual activity of PSEN2-containing gamma-secretase complexes appears sufficient to maintain essential Notch signaling in peripheral tissues like the gut and skin. nih.govembopress.org

This distinction is particularly relevant in cancer research, such as in the study of T-cell acute lymphoblastic leukemia (T-ALL), where Notch signaling is often dysregulated. kuleuven.be The use of a PSEN1-selective inhibitor like MRK-560 offers a potential therapeutic window, targeting the cancerous cells that may be more dependent on PSEN1, while minimizing toxicity in other tissues where PSEN2 can compensate for Notch processing. haematologica.org The development of resistance to MRK-560 in T-ALL has been linked to specific mutations in PSEN1, further highlighting the compound's selective mechanism of action. kuleuven.be

The unique profile of MRK-560 makes it a valuable tool in preclinical research, enabling the investigation of the distinct roles of PSEN1 and PSEN2 in both health and disease. nih.gov It provides a model for developing more targeted therapies that can achieve a desired therapeutic effect while avoiding the broad-spectrum toxicities associated with less selective compounds. nih.gov

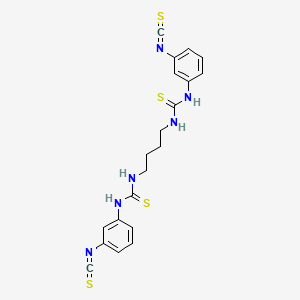

Structure

3D Structure

Properties

IUPAC Name |

N-[4-(4-chlorophenyl)sulfonyl-4-(2,5-difluorophenyl)cyclohexyl]-1,1,1-trifluoromethanesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17ClF5NO4S2/c20-12-1-4-15(5-2-12)31(27,28)18(16-11-13(21)3-6-17(16)22)9-7-14(8-10-18)26-32(29,30)19(23,24)25/h1-6,11,14,26H,7-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDZVWDXOIGQJIO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1NS(=O)(=O)C(F)(F)F)(C2=C(C=CC(=C2)F)F)S(=O)(=O)C3=CC=C(C=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17ClF5NO4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

517.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Mechanism of Action of Mrk 560

Selective Inhibition of Presenilin 1 (PSEN1)-Containing Gamma-Secretase Complexes

MRK-560 is a potent, orally active, and brain-penetrable γ-secretase inhibitor that demonstrates a notable preference for γ-secretase complexes containing the PSEN1 subunit. medchemexpress.comresearchgate.net This selectivity is a key feature of its mechanism of action and has significant implications for its biological effects. The γ-secretase complex, a multi-protein assembly, is responsible for the intramembrane cleavage of various type-I transmembrane proteins, including the amyloid precursor protein (APP) and the NOTCH1 receptor. rndsystems.commedchemexpress.com The catalytic core of this complex is the presenilin (PSEN) protein, which exists in two isoforms, PSEN1 and PSEN2. nih.govbio-techne.com

Binding Site Interactions within the PSEN1 Active Site

Recent cryo-electron microscopy (cryo-EM) studies have provided high-resolution insights into the binding of MRK-560 to the PSEN1-containing γ-secretase complex. nih.govnih.govresearchgate.net These studies reveal that MRK-560 occupies the substrate-binding site of PSEN1. nih.govresearchgate.net The inhibitor's chlorophenyl and difluorobenzyl groups insert deeply into a hydrophobic cavity within the enzyme. researchgate.net

Key to its selective action are specific interactions with amino acid residues within the PSEN1 active site. MRK-560 forms three hydrogen bonds with Leu432, Leu282, and Asp385 of PSEN1. nih.govresearchgate.net Additionally, extensive van der Waals contacts with surrounding residues further stabilize the binding. researchgate.net The sulfonamide group of MRK-560 is positioned closer to loop-2 of PSEN1. nih.gov The specificity of MRK-560 for PSEN1 is largely attributed to the presence of threonine at position 281 (T281) and leucine (B10760876) at position 282 (L282), which are critical for its selective binding. nih.govalzforum.org

Differential Potency Against PSEN1 vs. PSEN2 Subunits

A defining characteristic of MRK-560 is its significantly higher potency for inhibiting PSEN1-containing γ-secretase complexes compared to those containing PSEN2. nih.govnih.gov In vitro assays have demonstrated that MRK-560 is 100- to 350-fold more potent in inhibiting PSEN1 complexes than PSEN2 complexes. nih.gov

Cell-based assays have confirmed this selectivity, showing a nanomolar potency towards PSEN1-APH1B (0.42 nM) and PSEN1-APH1A (1.4 nM), with over 100-fold selectivity versus PSEN2 complexes. nih.gov Another study reported IC₅₀ values of 33 ± 2 nM for the PSEN1-complex and 173 ± 24 nM for the PSEN2-complex, further illustrating this preferential inhibition. nih.govresearchgate.net This differential potency is a direct result of the specific binding interactions that are favorable in the PSEN1 active site but less so in the PSEN2 active site. nih.govnih.gov

Table 1: Inhibitory Activity of MRK-560 on γ-Secretase Complexes

| Complex | IC₅₀ (nM) | Selectivity vs. PSEN2 | Reference |

|---|---|---|---|

| PSEN1-APH1B | 0.42 | >100-fold | nih.gov |

| PSEN1-APH1A | 1.4 | >100-fold | nih.gov |

| PSEN2-APH1A | >130 | - | nih.gov |

| PSEN2-APH1B | >130 | - | nih.gov |

| PSEN1 | 33 ± 2 | ~5-fold | nih.govresearchgate.net |

| PSEN2 | 173 ± 24 | - | nih.govresearchgate.net |

Conformational Changes Induced by MRK-560 Binding

The binding of MRK-560 to PSEN1 induces a notable conformational change within the enzyme. researchgate.net Specifically, the interaction leads to the formation of two β-strands in PSEN1. researchgate.net This structural alteration is a direct consequence of the inhibitor occupying the active site and is integral to its inhibitory mechanism. In contrast, in the PSEN2-containing complex, no density corresponding to MRK-560 is observed in cryo-EM maps, and the structure of the complex remains nearly identical to its apo-state, indicating a lack of stable binding and subsequent conformational change. nih.govresearchgate.net

Impact on NOTCH1 Receptor Processing

The selective inhibition of PSEN1 by MRK-560 has direct consequences for the processing of the NOTCH1 receptor, a key substrate of the γ-secretase complex. medchemexpress.commedchemexpress.com Dysregulated NOTCH1 signaling is implicated in various diseases, including T-cell acute lymphoblastic leukemia (T-ALL). aacrjournals.orgnih.gov

Inhibition of NOTCH1 Intracellular Domain (NICD) Generation

The activation of the NOTCH1 signaling pathway requires a final proteolytic cleavage by γ-secretase, which releases the NOTCH1 intracellular domain (NICD). ugent.be NICD then translocates to the nucleus to regulate gene expression. MRK-560 effectively blocks the processing of mutant NOTCH1 by selectively inhibiting PSEN1. medchemexpress.commedchemexpress.commedchemexpress.com Studies in human T-ALL cell lines have shown that treatment with MRK-560 reduces the generation of NICD1. medchemexpress.commedchemexpress.com This inhibition of NICD production is a direct result of MRK-560's action on the PSEN1-containing γ-secretase complex. ugent.beucl.ac.uk Research has shown that while MRK-560 potently inhibits PSEN1, the residual activity of PSEN2-containing complexes can still process NOTCH, which may explain why some NOTCH-related side effects are spared. researchgate.net

Consequences for NOTCH1 Downstream Signaling Pathway

By inhibiting the generation of NICD, MRK-560 effectively blocks the downstream signaling of the NOTCH1 pathway. medchemexpress.commedchemexpress.com In T-ALL cell lines that are dependent on NOTCH signaling for their survival, this leads to a dose-dependent decrease in cell proliferation and cell cycle arrest. medchemexpress.commedchemexpress.comnih.govugent.be The downstream effects include the downregulation of canonical NOTCH target genes such as HES1 and MYC. ucl.ac.ukhaematologica.org This disruption of the NOTCH1 signaling cascade is a critical aspect of the anti-leukemic effects observed with MRK-560 in preclinical models. aacrjournals.orgucl.ac.uknih.gov

Table 2: Effects of MRK-560 on NOTCH1 Signaling in T-ALL Cell Lines

| Cell Line | Effect on NICD1 Generation | Effect on Proliferation | Reference |

|---|---|---|---|

| HPB-ALL | Reduced | Dose-dependent decrease | medchemexpress.commedchemexpress.comucl.ac.uk |

| DND-41 | Reduced | Dose-dependent decrease | medchemexpress.commedchemexpress.comucl.ac.uk |

| Jurkat | Reduced | No significant decrease | ucl.ac.uk |

Modulation of HES/HEY Gene Family Expression

The Notch signaling pathway plays a crucial role in cell fate decisions, and its dysregulation is implicated in various diseases. Upon activation, the Notch intracellular domain (NICD) is cleaved by γ-secretase and translocates to the nucleus to activate target genes, including the HES and HEY family of transcription factors. researchgate.net These genes are key effectors of Notch signaling, generally acting as transcriptional repressors that influence cell differentiation and proliferation. nih.govwikipedia.org

MRK-560, by inhibiting γ-secretase, effectively blocks the cleavage of the NOTCH1 receptor. medchemexpress.com This prevents the release of NICD and its subsequent translocation to the nucleus, leading to a downregulation of Notch target genes like those in the HES/HEY family. researchgate.net Studies in T-cell acute lymphoblastic leukemia (T-ALL), a cancer often driven by activating NOTCH1 mutations, have demonstrated that MRK-560 treatment leads to a reduction in the expression of HES1, a canonical Notch target gene. researchgate.net

Effects on Cell Proliferation and Differentiation via NOTCH1

The inhibition of NOTCH1 signaling by MRK-560 has direct consequences on cell proliferation and differentiation. In the context of T-ALL, where cell survival and proliferation are dependent on constitutive NOTCH1 signaling, MRK-560 induces a dose-dependent decrease in proliferation and can lead to cell cycle arrest. sci-hub.seucl.ac.uk This anti-leukemic effect has been observed in both T-ALL cell lines and in vivo preclinical models. ucl.ac.uk

The effects of MRK-560 are particularly significant in cancers with activating mutations in the NOTCH1 gene. nih.gov By selectively targeting the γ-secretase complex, specifically the presenilin-1 (PSEN1) subunit, MRK-560 can effectively shut down the oncogenic signaling cascade driven by mutant NOTCH1. medchemexpress.commedchemexpress.com

Differential Effects on Amyloid Precursor Protein (APP) Processing

A key area of investigation for MRK-560 has been its potential as a therapeutic agent for Alzheimer's disease. The pathology of Alzheimer's is characterized by the accumulation of amyloid-beta (Aβ) peptides, which are generated through the sequential cleavage of the amyloid precursor protein (APP) by β-secretase and γ-secretase.

Reduction of Amyloid-Beta (Aβ) Peptide Levels (Aβ40 and Aβ42)

MRK-560 has been shown to be a potent inhibitor of γ-secretase, leading to a significant reduction in the production of Aβ peptides, specifically the Aβ40 and Aβ42 isoforms. plos.orgtocris.com In vitro studies using SH-SY5Y neuroblastoma cells demonstrated that MRK-560 inhibits the production of Aβ40 and Aβ42 with high potency. tocris.comtocris.com

Preclinical studies in various animal models of Alzheimer's disease have corroborated these findings. Oral administration of MRK-560 in transgenic mice expressing human APP resulted in a dose-dependent reduction of soluble Aβ40 and Aβ42 levels in the brain. plos.orgnih.gov In one study, MRK-560 reduced soluble Aβ40 levels by up to 72%. plos.org However, the efficacy in reducing Aβ42 was noted to be less pronounced in some models. plos.orgresearchgate.net

| Preclinical Model | Effect of MRK-560 on Aβ Levels | Reference |

| ARTE10 Mouse Model | Dose-dependent reduction of soluble Aβ40 (up to 72%) and Aβ42 (about 27%). | plos.org |

| Tg2576 Mouse Model | Inhibition of soluble Aβ40 levels in animals up to 9 months old. | nih.gov |

| APP-Swe x PS2 N141I Mice | Less efficacious in reducing Aβ42 levels. | researchgate.net |

Mechanisms Underlying Selective Cleavage Inhibition of APP over Notch Pathway

A significant advantage of MRK-560 is its selective inhibition of APP processing over Notch signaling. tocris.com This selectivity is crucial for minimizing the mechanism-based toxicities associated with broad-spectrum γ-secretase inhibitors, which can disrupt essential Notch-mediated physiological processes. researchgate.net

The basis for this selectivity lies in the isoform-specific inhibition of the γ-secretase complex. The catalytic core of γ-secretase is the presenilin (PSEN) protein, which exists as two isoforms, PSEN1 and PSEN2. nih.gov MRK-560 exhibits a significantly higher potency for inhibiting the PSEN1-containing γ-secretase complex compared to the PSEN2-containing complex. nih.gov Research indicates that MRK-560 has a 37-fold higher suppression rate for the PS1-complex over the PS2-complex. nih.gov This preferential inhibition of PSEN1, which is predominantly involved in Aβ production in the brain, allows for the sparing of PSEN2-mediated Notch signaling in peripheral tissues. researchgate.netnih.govembopress.org Cryo-electron microscopy studies have revealed that MRK-560 occupies the substrate-binding site of PSEN1, inducing conformational changes, but is not observed in the PSEN2 structure. nih.gov

Influence on Amyloid Plaque Deposition in Preclinical Models

The reduction in Aβ peptide levels by MRK-560 has been shown to translate to a decrease in amyloid plaque deposition in preclinical models of Alzheimer's disease. tocris.comnih.govnus.edu.sg Long-term treatment with γ-secretase inhibitors, including compounds similar to MRK-560, has been demonstrated to significantly reduce plaque formation in transgenic mice. nih.gov

In the Tg2576 mouse model, while acute treatment primarily affects soluble Aβ levels, longer-term treatment is required to observe a reduction in insoluble Aβ and, consequently, amyloid plaques. nih.gov The turnover half-life for insoluble Aβ has been estimated to be around 30 days, indicating that sustained inhibition of Aβ production is necessary to impact existing plaque pathology. nih.gov The ability of MRK-560 to attenuate plaque deposition underscores its potential as a disease-modifying therapy for Alzheimer's disease. tocris.comresearchgate.net

Preclinical Efficacy Studies of Mrk 560

In Vitro Cellular Investigations

Cell Line Sensitivity to MRK-560 Across Various Disease Models

MRK-560 has shown significant efficacy in various T-ALL cell lines that are dependent on NOTCH1 signaling for their survival and proliferation. medchemexpress.comspringermedizin.de The compound effectively targets the aberrant NOTCH1 signaling pathway, which is a common driver in a majority of T-ALL cases. frontiersin.org

Research has demonstrated the sensitivity of several T-ALL cell lines to MRK-560, including:

HPB-ALL: This cell line, which relies on NOTCH signaling, shows a dose-dependent decrease in proliferation when treated with MRK-560. medchemexpress.commedchemexpress.com

DND-41: Similar to HPB-ALL, DND-41 cells exhibit reduced proliferation in a dose-dependent manner upon exposure to MRK-560. medchemexpress.commedchemexpress.comhaematologica.org These cells have mutations in both the heterodimerization and PEST domains of NOTCH1. haematologica.org

Jurkat: While Jurkat cells have a NOTCH1 mutation, they are independent of NOTCH1 signaling for survival due to an activated AKT pathway. springermedizin.de

RPMI-8402: This cell line, which carries mutations in both NOTCH1 and FBXW7, demonstrates impaired cell growth when treated with MRK-560. springermedizin.de

Table 1: Sensitivity of T-ALL Cell Lines to MRK-560

| Cell Line | NOTCH1 Dependency | Key Mutations | Sensitivity to MRK-560 |

|---|---|---|---|

| HPB-ALL | Dependent | NOTCH1 | Sensitive |

| DND-41 | Dependent | NOTCH1 (HD and PEST domains) | Sensitive |

| Jurkat | Independent | NOTCH1 | Insensitive |

| RPMI-8402 | Dependent | NOTCH1, FBXW7 | Sensitive |

In the context of Alzheimer's disease research, MRK-560 has been investigated for its ability to reduce the production of amyloid-β (Aβ) peptides, which are central to the disease's pathology. tocris.comrndsystems.com

SH-SY5Y: Studies using the human neuroblastoma cell line SH-SY5Y have shown that MRK-560 inhibits the production of Aβ40 and Aβ42 with high potency. tocris.comrndsystems.com This cell line is a common in vitro model for studying Alzheimer's disease and other neurodegenerative conditions. mdpi.com The IC50 value for the inhibition of Aβ40 and Aβ42 in these cells was found to be 0.65 nM. tocris.comrndsystems.com

T-Cell Acute Lymphoblastic Leukemia (T-ALL) Cell Lines (e.g., HPB-ALL, DND-41, Jurkat, RPMI-8402)

Dose-Dependent Inhibition of Cell Proliferation

The anti-proliferative effects of MRK-560 have been consistently shown to be dose-dependent in sensitive T-ALL cell lines. medchemexpress.comspringermedizin.denih.gov Treatment with MRK-560 at concentrations ranging from 30 to 1000 nM for 15 days resulted in a significant, dose-dependent decrease in the proliferation of HPB-ALL and DND-41 cells. medchemexpress.com This inhibition of proliferation is directly linked to the compound's ability to block mutant NOTCH1 receptor signaling. medchemexpress.commedchemexpress.com

Analysis of Apoptosis Induction

MRK-560 has been shown to induce apoptosis, or programmed cell death, in cancer cells. In combination with the chemotherapy agent vincristine (B1662923), MRK-560 enhanced vincristine-induced cell death in HeLa cells, a cervical cancer cell line. nih.gov Furthermore, in T-ALL cell lines, combining MRK-560 with a JAK kinase inhibitor led to increased apoptosis. nih.gov Studies have also shown that MRK-560 can synergize with dexamethasone (B1670325) to increase apoptosis in T-ALL cell lines like DND-41 and SUPT-1. nih.gov

Effects on Specific Biomarkers of Disease Progression in Cell Culture

The primary mechanism of action of MRK-560 involves the inhibition of γ-secretase, leading to a reduction in the generation of specific biomarkers associated with disease progression.

In T-ALL: The key biomarker affected by MRK-560 is the intracellular domain of the NOTCH1 receptor (NICD1) . medchemexpress.commedchemexpress.com By inhibiting the PSEN1-containing γ-secretase complex, MRK-560 prevents the cleavage of the NOTCH1 receptor, thereby reducing the levels of NICD1. medchemexpress.commedchemexpress.com This reduction in NICD1 directly leads to decreased proliferation in NOTCH-dependent T-ALL cells. medchemexpress.commedchemexpress.com Downstream targets of NOTCH1 signaling, such as HES1 , are also downregulated by γ-secretase inhibitors like MRK-560. nih.gov

In Alzheimer's Disease Research: In cell culture models of Alzheimer's disease, MRK-560 treatment leads to a significant reduction in the levels of amyloid-β peptides (Aβ40 and Aβ42) . tocris.comrndsystems.com These peptides are the primary components of the amyloid plaques found in the brains of Alzheimer's patients. mdpi.com

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| MRK-560 |

| Vincristine |

| Dexamethasone |

| PF-03084014 |

| Ruxolitinib (B1666119) |

| Imatinib (B729) |

| KPT-8602 (Eltanexor) |

| DAPT |

In Vivo Animal Model Research

MRK-560, a selective inhibitor of PSEN1-containing gamma-secretase complexes, has demonstrated significant preclinical efficacy in patient-derived xenograft (PDX) models of T-cell acute lymphoblastic leukemia (T-ALL), a high-risk subtype of leukemia. nih.govnih.gov These models, which involve transplanting human leukemia cells into immunodeficient mice, are crucial for evaluating therapeutic agents in a setting that closely mimics human disease. nih.govchampionsoncology.com Research in these models has shown that MRK-560 possesses potent antileukemic properties, particularly when used in combination with other targeted therapies. nih.govresearchgate.net

In vivo studies using T-ALL PDX models have established that MRK-560 confers a significant survival benefit. nih.govnih.gov Treatment with MRK-560 alone resulted in strong antileukemic effects and improved median survival in mice. medchemexpress.com The therapeutic impact is synergistically enhanced when MRK-560 is combined with other targeted agents. nih.govnih.gov

Combination regimens, such as MRK-560 with the XPO-1 inhibitor KPT-8602 or with kinase inhibitors like imatinib and ruxolitinib, have resulted in a significantly longer survival compared to single-drug treatments. nih.govresearchgate.net For instance, in PDX models with NOTCH1 or FBXW7 mutations, combination therapy markedly extended survival. nih.govresearchgate.net Similarly, combining MRK-560 with dexamethasone led to a survival benefit in T-ALL PDX mice. researchgate.net These promising preclinical data highlight the potential of treatment strategies based on PSEN1-selective gamma-secretase inhibition to improve outcomes. nih.gov

Table 1: Survival Benefit of MRK-560 in T-ALL PDX Models Data represents findings from various preclinical studies.

| Treatment Group | PDX Model | Finding | Reference |

|---|---|---|---|

| MRK-560 (single agent) | T-ALL Model | Improved median survival to 30 days compared to 18 days in vehicle-treated mice. | medchemexpress.com |

| MRK-560 + KPT-8602 | NOTCH1/FBXW7 mutated | Significantly longer survival than with single drug treatment. | researchgate.net |

| MRK-560 + Imatinib | NOTCH1/FBXW7 mutated | Significantly longer survival than with single drug treatment. | researchgate.net |

| MRK-560 + Ruxolitinib | NOTCH1/FBXW7 mutated | Significantly longer survival than with single drug treatment. | researchgate.net |

| MRK-560 + Dexamethasone | T-ALL PDX | Resulted in a survival benefit compared to single agents. | researchgate.net |

MRK-560 has shown the ability to reduce leukemia stem cell (LSC) frequency and inhibit leukemia engraftment in murine models. tandfonline.comresearchgate.net Studies have reported that inhibiting this subclass of γ-secretase complexes with MRK-560 significantly reduced the leukemia burden in multiple PDX models in vivo. tandfonline.comresearchgate.netresearchgate.net

Treatment with MRK-560, especially in combination with other inhibitors, significantly reduces leukemic infiltration in tissues such as the bone marrow, spleen, and blood. nih.govresearchgate.net In PDX samples with mutations in NOTCH1 or FBXW7, combining MRK-560 with ruxolitinib, imatinib, or KPT-8602 led to a significantly stronger reduction in disease burden compared to vehicle or single-drug treatments. researchgate.net For example, treatment with MRK-560 reduced spleen size, and the addition of imatinib significantly enhanced this reduction. nih.gov This superior effect on tissue infiltration was also observed in the bone marrow, where the combination of MRK-560 and imatinib effectively reduced the leukemia burden. nih.gov Furthermore, combination treatment significantly reduced the percentage of human CD45+ leukemic cells in the blood of the mice. nih.gov

Table 2: Effect of MRK-560 on Leukemia Burden in T-ALL PDX Models Summary of findings on leukemic infiltration and burden.

| Treatment Group | Tissue | Effect | Reference |

|---|---|---|---|

| MRK-560 + Imatinib | Spleen | Significantly enhanced reduction in spleen infiltration compared to MRK-560 alone. | nih.gov |

| MRK-560 + Imatinib | Bone Marrow | Effectively reduced leukemia burden. | nih.gov |

| MRK-560 + Imatinib | Blood | Significantly reduced hCD45+ blood counts. | nih.gov |

| MRK-560 + Ruxolitinib/Imatinib/KPT-8602 | Various | Stronger reduction of disease burden compared to single drug treatment. | researchgate.net |

MRK-560 has been evaluated in preclinical models of Alzheimer's disease for its ability to modulate the production and deposition of amyloid-beta (Aβ) peptides, which are central to the disease's pathology. medkoo.comnih.gov As a γ-secretase inhibitor, MRK-560 targets the final step in the generation of Aβ from the amyloid precursor protein (APP). nih.govrndsystems.com

MRK-560 is an orally active and brain-penetrant γ-secretase inhibitor that has been shown to markedly reduce Aβ peptide levels in the brain and cerebrospinal fluid (CSF) of rats. medchemexpress.commedkoo.comresearchgate.net Studies have demonstrated that MRK-560 inhibits the production of both Aβ40 and Aβ42 in all three compartments: plasma, brain, and CSF. nih.gov A dose-dependent reduction in both brain and CSF Aβ levels was observed, with near-complete inhibition of the production of these peptides at higher doses. medchemexpress.com

The pharmacodynamic effects of MRK-560 show good correlation between the reduction of Aβ40 in plasma and its reduction in both the brain and CSF. nih.gov This suggests that plasma Aβ levels could serve as a useful biomarker for the central activity of the inhibitor. nih.gov In Tg2576 transgenic mice, which overexpress a mutant form of human APP, single doses of MRK-560 were effective at inhibiting soluble Aβ40 levels in animals up to 9 months of age. nih.gov

Table 3: Effect of MRK-560 on Aβ Levels in Animal Models Findings from studies in rats and transgenic mice.

| Animal Model | Compartment | Peptide | Effect | Reference |

|---|---|---|---|---|

| Male Sprague-Dawley Rats | Brain & CSF | Aβ | Dose-dependent reduction. | medchemexpress.com |

| Rat | Brain, CSF, Plasma | Aβx-40 & Aβx-42 | Marked inhibition. | nih.gov |

| Tg2576 Mice (up to 9 months old) | Brain | Soluble Aβ40 | Inhibition observed with single doses. | nih.gov |

In addition to reducing soluble Aβ levels, MRK-560 has been shown to attenuate the deposition of amyloid plaques in the brains of transgenic mouse models of Alzheimer's disease. rndsystems.com Specifically, in the widely used Tg2576 mouse model, treatment with MRK-560 reduces amyloid plaque deposition. medkoo.commesoscale.comjneurosci.orgcore.ac.uk

Modeling studies of age-dependent amyloid accumulation in Tg2576 mice have shown that chronic treatment is necessary to achieve a reduction in insoluble Aβ, which constitutes the plaques. nih.gov The turnover half-life for insoluble Aβ was estimated to be around 30 days, explaining why prolonged treatment is required to impact plaque burden. nih.gov Furthermore, research using in vivo two-photon microscopy in APP/PS1 transgenic mice revealed that treatment with a γ-secretase inhibitor attenuated the formation and growth of new plaques. core.ac.uk

Reduction of Aβ Levels in Brain and Cerebrospinal Fluid

Pharmacokinetic and Pharmacodynamic Relationships in Animal Models

The relationship between the pharmacokinetic (PK) profile of MRK-560 and its pharmacodynamic (PD) effect, primarily the reduction of amyloid-beta (Aβ) peptides, has been characterized in several preclinical animal models. These studies are crucial for understanding the compound's concentration-effect relationship and for predicting its therapeutic window.

In male Sprague-Dawley rats, MRK-560 demonstrated good blood-brain barrier permeability and oral bioavailability. medchemexpress.com A single oral administration resulted in a dose-dependent increase in plasma and brain concentrations. medchemexpress.com The compound exhibited a long half-life of over 15 hours and a high oral bioavailability of 70% to 90%, making it suitable for once-daily dosing. medchemexpress.com The pharmacodynamic effect, a dose-dependent reduction in both brain and cerebrospinal fluid (CSF) Aβ levels, directly correlated with the exposure levels of the compound. medchemexpress.com

Extensive PK/PD modeling was conducted in the Tg2576 transgenic mouse model of amyloid deposition. nih.govnih.gov Following oral administration, MRK-560's concentration in plasma and brain was measured and correlated with the levels of soluble Aβ40. researchgate.net A model was developed that linked the compound's pharmacokinetics to Aβ turnover and the progression of amyloid pathology. nih.gov This model revealed that the efficacy of MRK-560 was age-dependent. Single doses of the inhibitor were effective at reducing soluble Aβ40 levels in Tg2576 mice up to 9 months of age. nih.govnih.gov However, the same treatment showed no significant acute effects in animals older than 13 months, which was attributed to an age-dependent increase in Aβ levels and a potential change in the production rate. nih.govnih.gov The model estimated a turnover half-life for insoluble Aβ of 30 days, indicating that prolonged treatment of at least four weeks is necessary to observe a reduction in this more persistent form of amyloid in younger animals. nih.gov

In another study using the ARTE10 mouse model, acute oral dosing with MRK-560 resulted in a significant and dose-dependent reduction of soluble brain Aβ40 and Aβ42 levels four hours after administration. plos.org Aβ40 levels were reduced by up to 72% with a calculated ED50 of 2.7 mg/kg. plos.org The reduction in Aβ42 was also significant, although less pronounced, with a maximum inhibition of about 27%. plos.org

These studies collectively demonstrate a clear pharmacokinetic and pharmacodynamic relationship for MRK-560 in multiple animal models. The compound's ability to cross the blood-brain barrier and achieve sufficient concentrations allows for a direct, albeit age-dependent, inhibitory effect on Aβ production. medchemexpress.comnih.govnih.gov

Studies in PS2-Deficient Mouse Models to Elucidate Selectivity and Toxicity

To investigate the selectivity of MRK-560 for presenilin-1 (PSEN1) over presenilin-2 (PSEN2) and the implications for toxicity, studies were conducted in mice genetically deficient in PSEN2. nih.gov These experiments were critical for understanding the compound's safety profile, particularly concerning Notch-related side effects, which are a common concern for non-selective γ-secretase inhibitors. embopress.org

MRK-560 is known to be a potent, PSEN1-selective inhibitor. nih.govembopress.org In wild-type (WT) mice, MRK-560 effectively lowered Aβ levels without causing the typical Notch-related toxicities observed with broader-spectrum inhibitors. nih.gov This favorable safety profile is attributed to its selectivity; by inhibiting PSEN1-containing γ-secretase complexes while sparing PSEN2-containing complexes, essential Notch signaling in peripheral tissues like the gut can be maintained by the spared PSEN2 complexes. nih.govembopress.org

A key experiment involved administering MRK-560 to mice genetically deficient in PSEN2. nih.gov While the compound remained potent and dose-dependently reduced Aβ levels in these mice, its administration led to significant Notch-related toxicity. nih.gov This outcome demonstrates that in the absence of PSEN2, the pharmacological inhibition of PSEN1 by MRK-560 leads to a near-complete shutdown of γ-secretase-dependent Notch processing, resulting in the adverse effects that are avoided in WT animals. nih.gov The experiment confirmed that PSEN2-containing γ-secretase complexes are capable of compensating for the loss of PSEN1 function in mediating crucial Notch signaling pathways in peripheral organs. nih.gov The healthy appearance of MRK-560-treated WT mice further suggests a reasonable therapeutic window for this selective inhibition approach. nih.gov

These findings highlight the importance of the differential roles of PSEN1 and PSEN2 complexes in APP and Notch processing. The selective inhibition of PSEN1 by MRK-560 is an effective strategy for reducing Aβ production while mitigating toxicity, provided that PSEN2 function remains intact to preserve essential physiological Notch signaling. nih.govembopress.org

Mechanisms of Drug Resistance to Mrk 560

CRISPR-Mediated Mutagenesis Screens for Resistance Identification

To systematically identify the mutations responsible for MRK-560 resistance, researchers have employed CRISPR-Cas9 genome-editing technology. In these screens, random mutations are intentionally introduced into the PSEN1 gene in a T-ALL cell line, such as RPMI-8402, which is known to be dependent on NOTCH1 signaling and sensitive to γ-secretase inhibitors. The mutated cell populations are then treated with MRK-560. researchgate.net Cells that acquire resistance mutations survive and proliferate, allowing for their isolation and genetic sequencing to identify the specific changes in the PSEN1 gene that confer resistance. researchgate.net This unbiased approach has been instrumental in discovering the different classes of resistance mutations. researchgate.net The screens revealed that cells with sgRNAs targeting exons 6, 8, or 12 of PSEN1 were the most resistant to MRK-560 treatment.

Sustained NOTCH1 Signaling in Resistant Populations

The ultimate consequence of these resistance mutations is the restoration of NOTCH1 signaling, which is critical for the survival and proliferation of certain T-ALL cells. researchgate.net In sensitive cells, MRK-560 inhibits PSEN1, which in turn blocks the cleavage of the NOTCH1 receptor, preventing the release of the NOTCH1 intracellular domain (NICD) and halting the signaling cascade. medchemexpress.com However, in resistant cells harboring PSEN1 mutations, the cleavage of NOTCH1 continues despite the presence of MRK-560. This sustained processing of NOTCH1 was confirmed by detecting the presence of cleaved NOTCH1 and HES1, a key downstream target gene of the NOTCH1 pathway. researchgate.net The continued signaling allows the resistant cell populations to proliferate and survive, thus overcoming the therapeutic effects of MRK-560.

Table 2: Mentioned Compounds

| Compound Name |

|---|

| MRK-560 |

| Dexamethasone (B1670325) |

| Doxorubicin (B1662922) |

| HES1 |

| KPT-8602 |

| NICD |

| PF-03084014 |

Strategies to Overcome MRK-560 Resistance in Research Settings

The understanding of resistance mechanisms is crucial for developing strategies to overcome them and improve therapeutic outcomes. In research settings, several approaches are being investigated to counteract resistance to MRK-560.

Combination Therapies

A primary strategy to circumvent resistance and enhance efficacy is the use of combination therapies. By targeting multiple pathways simultaneously, combination treatments can prevent or delay the emergence of resistant clones. Research in T-ALL models has shown that the anti-leukemic effect of MRK-560 can be synergistically enhanced when combined with other targeted agents. nih.gov

Combination with Kinase and XPO-1 Inhibitors : Studies have demonstrated strong synergy between MRK-560 and other targeted drugs. nih.gov In T-ALL cell lines dependent on JAK1 or ABL1 signaling, combining MRK-560 with the respective kinase inhibitors, ruxolitinib (B1666119) or imatinib (B729), resulted in a synergistic inhibition of leukemia proliferation. nih.govresearchgate.net Furthermore, a powerful synergistic effect was observed across all NOTCH1-dependent T-ALL cell lines when MRK-560 was combined with the XPO-1 inhibitor KPT-8602 (eltanexor). nih.govresearchgate.net In vivo studies using patient-derived xenograft (PDX) models confirmed these findings, showing that combination treatments significantly reduced leukemia infiltration and provided a clear survival benefit compared to single-agent therapy. nih.govresearchgate.net

Combination with Glucocorticoids : Dexamethasone is a cornerstone of T-ALL chemotherapy. nih.gov Research has shown that MRK-560 acts synergistically with dexamethasone in T-ALL cell lines. nih.gov The mechanism involves the downregulation of HES1 by MRK-560, which in turn relieves the suppression of the glucocorticoid receptor (GR), enhancing dexamethasone-induced apoptosis. nih.gov This combination has been shown to delay leukemia progression and significantly increase survival in T-ALL PDX mouse models compared to either drug used alone. nih.gov

Triple-Combination Therapy : Building on these findings, a triple combination of MRK-560, dexamethasone, and the XPO-1 inhibitor KPT-8602 was tested in a PDX model. This triple-drug regimen was also shown to increase survival, suggesting that multi-agent targeted therapies could be a potent strategy. nih.gov

Table 2: Preclinical Studies of MRK-560 Combination Therapies in T-ALL

| Combination Agent(s) | Model System | Key Research Finding | Reference(s) |

|---|---|---|---|

| Ruxolitinib (JAK inhibitor) | T-ALL Cell Lines & PDX Models | Synergistic inhibition of proliferation; significant reduction of disease burden and longer survival in vivo. | nih.govresearchgate.net |

| Imatinib (ABL1 inhibitor) | T-ALL Cell Lines & PDX Models | Synergistic inhibition of proliferation; significant reduction of disease burden and longer survival in vivo. | nih.govresearchgate.net |

| KPT-8602 (Eltanexor, XPO-1 inhibitor) | T-ALL Cell Lines & PDX Models | Strong synergy in all NOTCH1-dependent cell lines; significant survival benefit in vivo. | nih.govnih.govresearchgate.net |

| Dexamethasone (Glucocorticoid) | T-ALL Cell Lines & PDX Models | Synergistic activity; prolonged survival in vivo compared to single agents. | nih.gov |

Design of Novel PSEN1-Selective Inhibitors

A second major strategy involves rational drug design. The detailed molecular understanding of how specific PSEN1 mutations confer resistance to MRK-560 provides a roadmap for developing next-generation inhibitors. researchgate.net By identifying the precise amino acid residues that are altered in resistant cells, medicinal chemists can design new PSEN1-selective GSIs that are unaffected by these mutations. researchgate.net For example, a new inhibitor could be designed to have a different shape or binding mode that avoids the steric hindrance caused by the Ala164 mutation or to form different interactions that are not disrupted by mutations at the enzyme-drug interface. This approach aims to create compounds that can effectively inhibit both the original and the mutated, resistant forms of the PSEN1 enzyme, thereby providing a more durable therapeutic response.

Combination Therapy Research with Mrk 560

Synergistic Effects with Chemotherapeutic Agents

The combination of MRK-560 with established chemotherapeutic drugs has shown promise in preclinical models of T-ALL. nih.gov

Dexamethasone (B1670325) in T-ALL

A significant area of investigation has been the combination of MRK-560 with dexamethasone, a cornerstone of T-ALL treatment. nih.govresearchgate.net Research indicates a synergistic relationship between the two compounds, leading to improved outcomes in preclinical T-ALL models. nih.gov

One of the critical findings is the ability of MRK-560 to restore sensitivity to dexamethasone in resistant leukemia cells. nih.gov In T-ALL cell lines that are dependent on NOTCH1 signaling, treatment with MRK-560 increased their sensitivity to dexamethasone. researchgate.netresearchgate.net This suggests that for patients who have developed resistance to dexamethasone, the addition of MRK-560 could potentially reverse this resistance and make the chemotherapy effective once again. nih.gov This effect is particularly noted in NOTCH1-dependent cell lines such as DND-41 and SUPT-1. nih.gov

The combination of MRK-560 and dexamethasone has been shown to significantly increase apoptosis, or programmed cell death, in leukemia cells. nih.gov In studies using T-ALL cell lines, the combination treatment resulted in an approximately 2.5-fold increase in apoptosis compared to treatment with dexamethasone alone. nih.gov This enhanced apoptosis is a key indicator of the synergistic anti-leukemic activity of the drug combination. nih.gov

Restoration of Dexamethasone Sensitivity

Other Conventional Chemotherapies (e.g., Doxorubicin (B1662922), Vincristine)

The combinatorial effects of MRK-560 have also been explored with other conventional chemotherapy agents like doxorubicin and vincristine (B1662923). haematologica.org In T-ALL cell lines, the combination of MRK-560 with either doxorubicin or vincristine demonstrated an additive effect on reducing cell viability. haematologica.org These findings suggest a broader potential for MRK-560 to be used in conjunction with multi-agent chemotherapy regimens. nih.govhaematologica.org

Combinations with Other Targeted Inhibitors

Beyond conventional chemotherapy, research has extended to combining MRK-560 with other targeted therapies, particularly kinase inhibitors. nih.govnih.gov

Kinase Inhibitors (e.g., Ruxolitinib (B1666119), Imatinib)

The combination of MRK-560 with kinase inhibitors has demonstrated synergistic effects in specific genetic contexts of T-ALL. nih.govnih.gov

In T-ALL cell lines dependent on JAK1 signaling, the combination of MRK-560 and the JAK inhibitor ruxolitinib synergistically inhibited leukemia cell proliferation. nih.govnih.gov Pre-treatment with MRK-560 was found to enhance the efficacy of ruxolitinib, leading to significantly lower cell viability and increased apoptosis compared to single-drug treatments. nih.gov Similarly, in ABL1-dependent T-ALL cell lines, combining MRK-560 with the ABL1 inhibitor imatinib (B729) also resulted in a synergistic inhibition of leukemia proliferation. nih.govnih.govresearchgate.net

These preclinical results underscore the potential for developing highly targeted combination therapies based on the specific mutational profile of a patient's leukemia. nih.govresearchgate.net

Data from Combination Studies

Below are tables summarizing the findings from key preclinical studies on MRK-560 combination therapies.

Table 1: Synergistic Effects of MRK-560 with Dexamethasone in T-ALL Cell Lines

| Cell Line | Combination Effect | Key Finding |

|---|---|---|

| DND-41 | Synergy | Increased sensitivity to dexamethasone and enhanced apoptosis. nih.govresearchgate.net |

Table 2: Effects of MRK-560 with Other Chemotherapies in T-ALL Cell Lines

| Chemotherapy Agent | Combination Effect | Cell Lines Tested |

|---|---|---|

| Doxorubicin | Additive | DND-41, SUPT-1 haematologica.org |

Table 3: Synergistic Effects of MRK-560 with Kinase Inhibitors

| Kinase Inhibitor | Target Pathway | Combination Effect | Cell Lines Tested |

|---|---|---|---|

| Ruxolitinib | JAK1 | Synergy | DND-41 nih.govnih.gov |

Compound Names

Exportin 1 (XPO1) Inhibitors (e.g., KPT-8602/Eltanexor)

A significant area of investigation has been the combination of MRK-560 with Exportin 1 (XPO1) inhibitors, such as KPT-8602 (also known as eltanexor). nih.govhaematologica.org XPO1 is a nuclear export protein that is often overexpressed in cancer cells, leading to the inappropriate removal of tumor suppressor proteins from the nucleus. ontosight.ai KPT-8602 is a second-generation XPO1 inhibitor designed for improved tolerability. aacrjournals.orgresearchgate.net

Preclinical studies have demonstrated a strong synergistic effect between MRK-560 and KPT-8602 in all tested NOTCH1-dependent T-ALL cell lines. nih.govresearchgate.net This synergy suggests that simultaneously targeting both the NOTCH1 signaling pathway with MRK-560 and nuclear export with KPT-8602 could be a highly effective therapeutic strategy. nih.govresearchgate.net The combination has been shown to be more effective at inhibiting leukemia cell proliferation than either drug used alone. researchgate.netresearchgate.net

Mechanistic Basis of Synergy (e.g., HES1 Modulation)

The synergistic interaction between MRK-560 and its combination partners is rooted in their complementary mechanisms of action. MRK-560, as a selective inhibitor of the PSEN1 subunit of γ-secretase, effectively blocks the cleavage and activation of the NOTCH1 receptor. d-nb.infomedchemexpress.com This inhibition leads to the downregulation of key NOTCH1 target genes, most notably HES1 (Hairy and Enhancer of Split 1). nih.govashpublications.org

HES1 is a transcriptional repressor that plays a critical role in leukemogenesis and is essential for the survival of T-ALL cells. ashpublications.orgnih.gov By downregulating HES1, MRK-560 can induce apoptosis in leukemia cells. nih.govashpublications.org Research indicates that HES1 can act as a suppressor of glucocorticoid receptor auto-upregulation. nih.gov Therefore, its downregulation by MRK-560 can enhance the apoptotic effects of glucocorticoids like dexamethasone, a cornerstone of T-ALL therapy. nih.gov While the precise mechanistic synergy with XPO1 inhibitors is still under investigation, it is understood that both agents disrupt critical pathways for cancer cell survival, leading to a potent combined anti-leukemic effect.

Preclinical Validation of Combination Regimens in PDX Models

The promising in vitro results of combining MRK-560 with KPT-8602 have been validated in vivo using patient-derived xenograft (PDX) models of T-ALL. nih.govresearchgate.net PDX models, which involve transplanting human leukemia cells into immunodeficient mice, are considered highly relevant for preclinical therapy evaluation as they retain the genetic and biological characteristics of the original patient tumor. oaepublish.comajmc.comnih.govnih.govcrownbio.com

In various T-ALL PDX models harboring mutations in NOTCH1 or FBXW7, the combination of MRK-560 and KPT-8602 has shown significant anti-leukemic activity. nih.govresearchgate.net

Treatment with the MRK-560 and KPT-8602 combination has been shown to significantly reduce the burden of leukemia in vivo. nih.govresearchgate.net In PDX models, the combination treatment led to a more profound reduction in leukemic infiltration in the bone marrow and spleen compared to vehicle or single-drug treatment groups. researchgate.netnih.gov For instance, in one study, the percentage of human CD45+ leukemic cells in the blood of mice was nearly eradicated in the group receiving the combination therapy. nih.gov

| Treatment Group | Outcome | Reference |

| MRK-560 + KPT-8602 | Significantly stronger reduction of disease burden compared to single agents. | researchgate.net |

| MRK-560 + KPT-8602 | Nearly eradicated hCD45+ lymphoblasts in the blood of PDX mice. | nih.gov |

| MRK-560 + KPT-8602 | Significantly lower percentage of human CD45+ cells in spleen and bone marrow. | nih.gov |

A crucial outcome of the combination therapy in preclinical models is a significant extension of survival. nih.govresearchgate.net Mice treated with the combination of MRK-560 and KPT-8602 exhibited a clear survival benefit when compared to mice that received either single agent alone. nih.govresearchgate.netresearchgate.net This demonstrates that the synergistic effects observed in cell cultures translate into a more durable response in a complex in vivo setting. nih.gov

| PDX Model | Treatment Combination | Survival Outcome | Reference |

| T-ALL PDX Models | MRK-560 + KPT-8602 | Significant survival benefit compared to single treatment groups. | nih.govresearchgate.net |

| T-ALL PDX Models | MRK-560 + Dexamethasone + KPT-8602 | Further prolonged survival of T-ALL PDX mice. | nih.gov |

| T-ALL PDX Model | MRK-560 + Dexamethasone | Significant increase in survival compared to single agents. | nih.gov |

Reduction of Leukemic Infiltration

Assessment of Combination Toxicity and Tolerability in Preclinical Models

A critical aspect of developing combination therapies is ensuring that the enhanced efficacy does not come at the cost of unacceptable toxicity. Preclinical studies of MRK-560 in combination with KPT-8602 have shown that the regimen is well-tolerated. nih.govresearchgate.netresearchgate.net

Translational Research and Future Directions

Challenges in Translating Selective GSI Research to Clinical Application

The translation of promising preclinical research on selective GSIs into effective clinical therapies is a significant hurdle. Broad-spectrum GSIs have been explored in clinical trials for conditions like Alzheimer's disease and various cancers, but their utility has been hampered by mechanism-based side effects and a lack of efficacy embopress.orgfastercapital.comnih.gov. While selective inhibitors like MRK-560 offer a more targeted approach, several challenges remain.

Minimizing Off-Target Effects and Side Effects in Clinical Contexts

A primary challenge for any GSI is mitigating on-target toxicities that arise from inhibiting the cleavage of critical substrates other than the intended therapeutic target. The γ-secretase complex cleaves more than 70 different proteins, with the Notch family of receptors being among the most critical . Inhibition of Notch signaling is responsible for significant side effects, including severe gastrointestinal toxicity, because it disrupts the differentiation of cells in the intestinal lining nih.govnih.govresearchgate.net.

MRK-560 represents a strategic advancement designed to overcome this limitation. Its selectivity for the PSEN1-containing γ-secretase complex is key to its improved safety profile in preclinical models researchgate.netfrontiersin.orgoup.com. Research has shown that many T-cell acute lymphoblastic leukemia (T-ALL) cells predominantly express PSEN1-containing γ-secretase complexes, whereas tissues like the gut express complexes with both PSEN1 and PSEN2 nih.govfrontiersin.org. This differential expression provides a therapeutic window. By selectively inhibiting PSEN1, MRK-560 can effectively target leukemia cells while the residual activity of PSEN2 complexes in other tissues, like the intestine, can maintain necessary physiological Notch signaling, thus avoiding the severe side effects seen with pan-inhibitors nih.govnih.govresearchgate.net. Experiments in PSEN2-deficient mice treated with MRK-560 resulted in major Notch-related toxicity, confirming that PSEN2 activity is crucial for sparing these off-target effects when PSEN1 is inhibited nih.gov.

Identifying Relevant Patient Populations and Biomarkers for Response

For a targeted therapy like MRK-560 to be successful, it is crucial to identify the patients most likely to respond. Research has focused on discovering predictive biomarkers to guide patient selection. Activating mutations in the NOTCH1 gene are a primary indicator of sensitivity to GSIs, particularly in malignancies like T-ALL and certain solid tumors nih.gov. The presence of these mutations often leads to a dependency on Notch signaling for survival and proliferation mdpi.com.

Beyond mutational status, the level of the activated Notch intracellular domain (NICD) has been shown to correlate with sensitivity nih.gov. Another promising biomarker is the expression of Notch target genes, such as HES1 and MYC, which can be measured to assess pathway inhibition oup.com. In some cancers, like triple-negative breast cancer, high expression of the Notch target gene HES4 has been linked to GSI sensitivity and poorer clinical outcomes, suggesting its utility as both a prognostic and predictive biomarker.

| Biomarker | Cancer Type | Key Finding |

|---|---|---|

| Activating NOTCH1 Mutations | T-ALL, Adenoid Cystic Carcinoma (ACC), Triple-Negative Breast Cancer (TNBC) | Confers sensitivity to GSI therapy by creating dependency on the NOTCH pathway. nih.gov |

| High N1-ICD Levels | T-ALL, TNBC, ACC | Directly reflects activated NOTCH1 pathway and correlates with GSI sensitivity. nih.gov |

| HES4 Gene Expression | TNBC | High expression correlates with GSI response and may serve as a prognostic marker. |

| MYC Gene Dosage | T-ALL | MYC is a key downstream target of NOTCH1, and its levels can indicate pathway activity and GSI sensitivity. oup.com |

Development of Next-Generation PSEN1-Selective Inhibitors

The development of MRK-560 has provided a blueprint for creating next-generation PSEN1-selective inhibitors. The goal is to design compounds with even greater selectivity and improved pharmacological properties nih.govacs.org. A significant challenge in targeted therapy is the emergence of drug resistance researchgate.netkuleuven.bebiorxiv.org. Recent studies using CRISPR-mediated mutagenesis have identified specific mutations in the PSEN1 gene that confer resistance to MRK-560 in T-ALL cell lines researchgate.netkuleuven.bebiorxiv.org.

These resistance mutations fall into three main categories researchgate.netkuleuven.bebiorxiv.org:

Enzyme-Drug Interface Mutations: These directly disrupt the binding of MRK-560 to the PSEN1 protein.

Enzyme-Substrate Interface Mutations (Affinity Shift): These alter the relative binding affinities, favoring the substrate (like NOTCH1) over the inhibitor.

Enzyme-Substrate Interface Mutations (Access Hindrance): These mutations physically block the inhibitor from entering its binding pocket.

Understanding these mechanisms at a molecular level is critical for the rational design of new inhibitors that can overcome or bypass this resistance, ensuring more durable clinical responses researchgate.netkuleuven.bebiorxiv.org. Cryo-electron microscopy structures of MRK-560 bound to PSEN1 have provided detailed insights into the specific amino acid interactions that determine its selectivity, offering a roadmap for designing new molecules nih.gov.

| Resistance Mechanism | Location in PSEN1 | Consequence |

|---|---|---|

| Disruption of Drug Binding | Enzyme-drug interface (e.g., amino acids Ala275, Leu422) | Directly prevents or weakens the interaction between MRK-560 and PSEN1. |

| Altered Binding Affinity | Enzyme-substrate interface | Causes a shift in binding preference towards the natural substrate (NOTCH1) over the inhibitor. researchgate.netkuleuven.bebiorxiv.org |

| Inhibitor Access Hindrance | Enzyme-substrate interface | Physically blocks the entry of MRK-560 into its binding site on the enzyme. researchgate.netkuleuven.bebiorxiv.org |

Investigation of MRK-560 in Other NOTCH1-Driven Malignancies Beyond T-ALL

While T-ALL, with its high frequency of activating NOTCH1 mutations, is a primary target for MRK-560, the principle of targeting NOTCH1 dependency extends to other cancers researchgate.netmedchemexpress.comucl.ac.uk. Preclinical studies with other GSIs have shown activity in solid tumors with NOTCH1 rearrangements or mutations, such as triple-negative breast cancer (TNBC) and adenoid cystic carcinoma (ACC) nih.gov. These findings suggest that the selective approach of MRK-560 could be beneficially applied to these malignancies as well. Future research will likely involve testing MRK-560 in patient-derived models of these cancers to confirm its efficacy and safety profile outside of hematological malignancies. For instance, a study using the GSI MRK-003 found that TNBC cells with NOTCH1 rearrangements were sensitive to inhibition, providing a strong rationale for exploring PSEN1-selective inhibitors in this context nih.gov.

Exploration of MRK-560's Role in Modulating Other Cellular Pathways

The γ-secretase complex has a vast number of substrates, and inhibiting its function, even selectively, may have effects beyond the Notch pathway nih.gov. While MRK-560 was designed to selectively inhibit the cleavage of amyloid precursor protein (APP) over Notch, its primary therapeutic investigation in oncology focuses on Notch inhibition tocris.com. However, the broader consequences of PSEN1 inhibition are an area of active research.

Non-canonical Notch signaling can interact with other critical cancer pathways, including PI3K/AKT, mTOR, and NfKB, independently of the standard transcriptional complex frontiersin.org. Therefore, inhibiting PSEN1 with MRK-560 could have downstream effects on these interconnected pathways. Furthermore, other γ-secretase substrates like ErbB4 and N-cadherin are involved in cellular processes that could be relevant to cancer biology . Investigating how MRK-560 affects the processing of these and other substrates could uncover new therapeutic applications or explain unexpected biological outcomes. For example, some research has explored how GSI-mediated Notch inhibition can promote the browning of adipose tissue, suggesting potential applications in metabolic diseases nih.gov.

Advanced Preclinical Models for Comprehensive Evaluation

To accurately predict the clinical success of compounds like MRK-560, robust preclinical models are essential. The limitations of conventional cancer cell lines grown in two-dimensional cultures are well-documented nih.gov. The field has increasingly shifted towards more complex and translationally relevant models.

Patient-Derived Xenograft (PDX) models are a cornerstone of modern preclinical oncology research nih.govcriver.com. In these models, tumor tissue from a patient is implanted directly into an immunodeficient mouse, preserving much of the original tumor's architecture, heterogeneity, and genetic signature nih.govcriver.com. Numerous studies on MRK-560 have utilized PDX models of T-ALL to demonstrate significant anti-leukemic effects and prolonged survival, providing strong preclinical evidence for its therapeutic potential nih.govresearchgate.netucl.ac.uk.

However, even PDX models have challenges, including potential contamination with mouse cells and unintended evolution of the tumor over time crownbio.com. To further bridge the gap between lab and clinic, newer technologies are being explored. Advanced in vitro models such as organoids, 3D cell cultures, and organ-on-a-chip systems offer the ability to model human physiology with greater accuracy and in a more controlled environment mdpi.com. The FDA Modernization Act 2.0 now allows for such alternatives to animal testing, encouraging the use of these sophisticated models for evaluating drug efficacy and toxicity mdpi.com. For PSEN1-selective inhibitors, these models could be invaluable for assessing both on-target efficacy in human-derived tumoroids and off-target effects in organoid models of the gut or other sensitive tissues.

Organoid and Microfluidic Systems

Currently, there is a lack of specific published research detailing the use of MRK-560 within organoid or microfluidic system models. While patient-derived organoids (PDOs) are increasingly recognized as valuable tools for cancer research, including for breast and colorectal cancers, and for predicting patient-specific drug responses, their application in studies involving MRK-560 has not been documented in available scientific literature. frontiersin.orgnih.govresearchgate.net Similarly, microfluidic systems, which allow for the precise manipulation and analysis of cells and particles in a miniaturized format, have not been specifically reported in the context of MRK-560 research. ualberta.caresearchgate.netgoogle.com General product guides for stem cell research may list MRK-560 alongside reagents for organoid generation, but direct experimental application is not described. tocris.com

Genetically Engineered Mouse Models for Disease Specificity

The preclinical evaluation of MRK-560 has extensively utilized genetically engineered mouse models, particularly for T-cell acute lymphoblastic leukemia (T-ALL) and Alzheimer's disease.

In the context of T-ALL, patient-derived xenograft (PDX) models, where human leukemia cells are implanted into immunodeficient mice, have been instrumental. Research has shown that MRK-560, a selective inhibitor of the PSEN1 component of the γ-secretase complex, demonstrates potent antileukemic activity in T-ALL PDX models harboring activating NOTCH1 mutations. nih.govd-nb.info Studies using these models revealed that MRK-560 treatment could significantly reduce leukemic infiltration and improve median survival compared to vehicle-treated controls. nih.govmedchemexpress.com For instance, in one study, MRK-560 administration improved median survival to 30 days from 18 days in the control group. nih.gov Importantly, these studies also highlighted that the selective inhibition of PSEN1 by MRK-560 circumvents the severe gastrointestinal toxicity often associated with broad-spectrum γ-secretase inhibitors, as these toxicities are linked to the inhibition of PSEN2, which is not the primary isoform in T-ALL cells. frontiersin.org

For Alzheimer's disease research, transgenic mouse models such as the Tg2576 strain, which overexpresses a mutant form of human amyloid precursor protein (APP), have been employed. nih.gov In these models, MRK-560 was shown to reduce the levels of amyloid-beta (Aβ) peptides, Aβ40 and Aβ42, in the brain. nih.govmedchemexpress.com Investigations in Tg2576 mice helped to model the age-dependent accumulation of amyloid and quantify the efficacy of MRK-560, demonstrating that the compound could inhibit the production of soluble Aβ. nih.gov

Table 1: Summary of MRK-560 Research in Genetically Engineered Mouse Models

| Disease Model | Mouse Strain/Type | Key Findings | Citations |

|---|---|---|---|

| T-Cell Acute Lymphoblastic Leukemia (T-ALL) | Patient-Derived Xenograft (PDX) | Reduced leukemic infiltration and prolonged survival. | nih.govnih.gov |

| T-Cell Acute Lymphoblastic Leukemia (T-ALL) | Tg (HLA-DRB1) 31Dmz/Szj (NSG) mice | Showed strong antileukemic effects and improved median survival. | nih.govmedchemexpress.com |

| Alzheimer's Disease | Tg2576 Transgenic Mice | Reduced brain levels of soluble Aβ40 and Aβ42. | nih.gov |

Integration with Novel Therapeutic Modalities

Research into the clinical potential of MRK-560 has explored its use in combination with other therapeutic agents to enhance its anti-cancer effects, particularly in T-ALL.

The combination of MRK-560 with other targeted inhibitors has shown synergistic effects. Studies have demonstrated strong synergy when MRK-560 is combined with the XPO-1 inhibitor KPT-8602 (eltanexor) in NOTCH1-dependent T-ALL cell lines and in vivo PDX models. nih.govresearchgate.net This combination significantly reduced leukemic infiltration and provided a clear survival benefit compared to single-agent treatments. nih.govresearchgate.net Similarly, synergistic inhibition of leukemia proliferation was observed when MRK-560 was combined with the kinase inhibitors ruxolitinib (B1666119) or imatinib (B729) in JAK1- or ABL1-dependent T-ALL cell lines, respectively. nih.govresearchgate.net

Furthermore, MRK-560 has been evaluated in combination with dexamethasone (B1670325), a cornerstone of T-ALL chemotherapy. nih.gov This combination was found to be synergistic in T-ALL cell lines and prolonged survival in T-ALL PDX mouse models. nih.gov A triple-combination therapy of MRK-560, dexamethasone, and the XPO-1 inhibitor KPT-8602 further increased survival in PDX models with various NOTCH1/FBXW7 mutations. nih.gov These combination studies suggest a promising strategy for overcoming resistance and improving therapeutic outcomes in T-ALL. nih.govnih.gov

While combination therapies with targeted agents and chemotherapy have been a key focus, there is currently no available research data on the integration of MRK-560 with immunotherapy or cell therapy, such as CAR-T therapy, for the treatment of T-ALL or other conditions. d-nb.info

Table 2: Investigated Combination Therapies with MRK-560 in T-ALL

| Combination Agent | Agent Class | Model System | Key Findings | Citations |

|---|---|---|---|---|

| Dexamethasone | Glucocorticoid | Cell lines, PDX mice | Synergistic activity, prolonged survival. | nih.gov |

| KPT-8602 (Eltanexor) | XPO-1 Inhibitor | Cell lines, PDX mice | Strong synergy, reduced leukemic infiltration, survival benefit. | nih.govresearchgate.net |

| Ruxolitinib | Kinase Inhibitor (JAK1) | Cell lines | Synergistically inhibited leukemia proliferation. | nih.govresearchgate.net |

| Imatinib | Kinase Inhibitor (ABL1) | Cell lines | Synergistically inhibited leukemia proliferation. | nih.govresearchgate.net |

| Dexamethasone + KPT-8602 | Glucocorticoid + XPO-1 Inhibitor | PDX mice | Further increased survival compared to double-combination. | nih.gov |

Q & A

Q. What criteria distinguish high-quality this compound studies during peer review?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.